2,5-Dimethyl-2'-methoxybenzophenone

Description

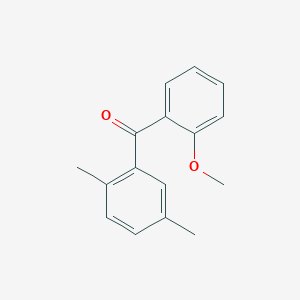

2,5-Dimethyl-2'-methoxybenzophenone is a benzophenone derivative featuring two methyl groups at the 2- and 5-positions of one aromatic ring and a methoxy group at the 2'-position of the second aromatic ring. Benzophenones are widely studied for their applications in organic synthesis, UV stabilization, and polymer chemistry.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFYOZDVPQILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641460 | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-51-3 | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2,5-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The purification of the compound is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzophenone derivatives.

Scientific Research Applications

2,5-Dimethyl-2’-methoxybenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Investigated for its potential as a UV filter in biological studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the formulation of sunscreens, coatings, and plastics to provide UV protection.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This property makes it an effective UV filter in sunscreens and other protective formulations .

Comparison with Similar Compounds

Structural Analogues in Benzophenone Derivatives

The evidence highlights benzophenone derivatives such as cotoin (2,6-dihydroxy-4-methoxybenzophenone) and isocotoin (2,4-dihydroxy-6-methoxybenzophenone) . These compounds differ in substituent positions and functional groups, which critically influence their physical and chemical properties:

Table 1: Substituent Effects in Benzophenone Derivatives

Key Observations :

- Hydroxy vs. Methyl Groups: Hydroxy groups (in cotoin/isocotoin) increase polarity and hydrogen-bonding capacity, leading to higher melting points in derivatives compared to methyl-substituted compounds like this compound.

Comparison with Peroxide Derivatives

Table 2: Methyl Group Influence in Peroxide Stability

Key Observations :

- Methyl groups in peroxides reduce molecular mobility and enhance thermal stability, a property that may extrapolate to benzophenones like this compound in UV-stabilizer applications.

- The tert-butylperoxy group in peroxides (–4) demonstrates how bulky substituents mitigate decomposition, suggesting that the 2'-methoxy group in the target compound could similarly influence photostability.

Biological Activity

2,5-Dimethyl-2'-methoxybenzophenone (commonly referred to as DM-MBP) is a synthetic compound belonging to the benzophenone family, known for its applications in cosmetics and industrial products due to its UV-absorbing properties. This article explores the biological activities associated with DM-MBP, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of DM-MBP can be represented as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

The compound consists of a benzophenone backbone with two methyl groups and a methoxy group attached to the aromatic rings, which influences its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that DM-MBP exhibits significant antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Induction of apoptosis in fungal cells |

These results suggest that DM-MBP could serve as a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of DM-MBP on various cancer cell lines. Notably, it has shown promising results against human colorectal (Caco-2) and lung (A549) cancer cells. The following data illustrates its cytotoxic effects:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Caco-2 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest at G2/M phase |

The mechanism underlying these effects appears to involve the activation of apoptotic pathways and cell cycle regulation, indicating potential therapeutic applications in cancer treatment.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study conducted by researchers demonstrated DM-MBP's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, DM-MBP was administered to Caco-2 cells. Results indicated a significant reduction in cell viability after 48 hours of exposure, with flow cytometry confirming increased rates of apoptosis. This suggests that DM-MBP may be further explored for its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.